molecular formula C6H6O3 B12511128 prop-2-ynyl 2-oxopropanoate

prop-2-ynyl 2-oxopropanoate

Cat. No.: B12511128
M. Wt: 126.11 g/mol
InChI Key: SWMSMJLCSDMJFX-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-ynyl group attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-ynyl 2-oxopropanoate can be synthesized through the reaction of propargyl alcohol with pyruvic acid. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. For example, the reaction can be carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Prop-2-ynyl 2-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-ynyl 2-oxopropanoate involves its interaction with various molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The specific pathways involved depend on the context of its use, such as in metabolic studies or drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

prop-2-ynyl 2-oxopropanoate

InChI

InChI=1S/C6H6O3/c1-3-4-9-6(8)5(2)7/h1H,4H2,2H3

InChI Key

SWMSMJLCSDMJFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OCC#C

Origin of Product

United States

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